Product packaging for Calcium tartrate(Cat. No.:CAS No. 110720-66-6)

Calcium tartrate

Cat. No.: B035300
CAS No.: 110720-66-6
M. Wt: 188.15 g/mol
InChI Key: GUPPESBEIQALOS-UHFFFAOYSA-L
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Description

Calcium tartrate, with the chemical formula CaC4H4O6, is the calcium salt of tartaric acid, offering high purity for advanced research applications. In biochemical and nutritional studies, it serves as a critical source of calcium ions (Ca²⁺) and tartrate anions, enabling investigations into calcium absorption, homeostasis, and metabolism in cellular and animal models. Its research value extends to food science, where it acts as a model compound for studying tartrate behavior in wine stabilization, as a firming agent, and in understanding antioxidant mechanisms due to tartrate's metal-chelating properties. The mechanism of action involves dissociation into Ca²⁺, which participates in signal transduction and bone mineralization, and tartrate, which can inhibit enzymes like tartrate-sensitive acid phosphatases and reduce oxidative stress by scavenging free radicals. This reagent is essential for controlled experiments in pharmacology, toxicology, and material science, providing reliable results for scholarly and industrial research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4CaO6· 2H2O<br>C4H4CaO6 B035300 Calcium tartrate CAS No. 110720-66-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.Ca/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPPESBEIQALOS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4CaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30911837
Record name Calcium 2,3-dihydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Fine crystalline powder with a white or off-white colour
Record name CALCIUM TARTRATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Slightly soluble in water. Solubility approximately 0,01 g/100 ml water (20 °C). Sparingly soluble in ethanol. Slightly soluble in diethyl ether. Soluble in acids
Record name CALCIUM TARTRATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

110720-66-6, 3164-34-9
Record name Butanedioic acid, 2,3-dihydroxy-, calcium salt (1:1), (2R,3R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Calcium 2,3-dihydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium tartrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthetic Methodologies and Crystal Growth Phenomena of Calcium Tartrate

Direct Synthesis Approaches for Calcium Tartrate

Direct synthesis methods are crucial for obtaining this compound crystals with desired particle size and morphology, as the properties of the crystals are highly dependent on the crystallization conditions and parameters yok.gov.tr.

Gel Growth Techniques for Crystalline this compound Formation

Gel growth is a widely adopted and advantageous technique for synthesizing single crystals of sparingly soluble substances or those that decompose before their melting point, as it allows growth at near-ambient temperatures, minimizing non-equilibrium defects scholarsresearchlibrary.com. The gel medium provides a three-dimensional crucible that enables reagents to diffuse at a controlled rate, preventing turbulence and allowing crystals to grow in a strain-free manner scholarsresearchlibrary.comscholarsresearchlibrary.commdpi.com.

The single diffusion method is a common gel growth technique for this compound crystals derpharmachemica.comscholarsresearchlibrary.comscholarsresearchlibrary.comtandfonline.com. In this method, a solution of tartaric acid (C₄H₆O₆) is impregnated into a silica (B1680970) gel (SiO₂) medium, typically prepared by mixing tartaric acid solution and sodium metasilicate (B1246114) (Na₂SiO₃) derpharmachemica.comscholarsresearchlibrary.com. After the gel sets and ages, a supernatant solution containing calcium ions, such as calcium chloride (CaCl₂) or calcium formate (B1220265) (Ca(HCO₂)₂), is carefully poured over the set gel researchgate.netscholarsresearchlibrary.com. The calcium ions slowly diffuse into the gel medium, reacting with the tartaric acid to form this compound (CaC₄H₄O₆), which then crystallizes scholarsresearchlibrary.comscholarsresearchlibrary.com.

Studies have shown that using calcium formate mixed with formic acid (HCOOH) as the supernatant solution can significantly reduce nucleation density and improve crystal size compared to conventional methods using calcium chloride ias.ac.inresearchgate.netresearchgate.net. The chemical reaction involved in the gel medium is typically represented as: CaCl₂ (aq) + C₄H₆O₆ (aq) → CaC₄H₄O₆ (s) + 2HCl (aq) researchpublish.com

Various parameters of the gel microenvironment significantly influence the growth rate, morphology, and quality of this compound crystals yok.gov.trderpharmachemica.comscholarsresearchlibrary.comscholarsresearchlibrary.comresearchgate.net. These parameters include gel density, gel aging, pH of the gel, and concentration of reactants yok.gov.trderpharmachemica.comscholarsresearchlibrary.comscholarsresearchlibrary.comresearchgate.net.

pH of the Gel : The pH of the gelling solution is crucial for gel setting time and crystal quality derpharmachemica.comscholarsresearchlibrary.comscholarsresearchlibrary.comtandfonline.comresearchgate.netscholarsresearchlibrary.com. Higher pH values generally lead to a thicker gel and shorter setting times scholarsresearchlibrary.com. Well-developed single crystals of this compound are typically obtained in a narrow pH range of 4.2 to 4.4 derpharmachemica.comresearchgate.net. Nucleation is reported not to occur at pH values below 3 researchgate.net. Small crystals are produced at lower pH values, while increased dimensions are observed for pH 7 and 8 tandfonline.com. The pH also affects the transparency of the gel, with increased pH leading to decreased transparency scholarsresearchlibrary.com.

Gel Concentration/Density : The concentration of the gel (or gel density) plays a vital role in crystal growth yok.gov.trderpharmachemica.comscholarsresearchlibrary.comscholarsresearchlibrary.comresearchgate.netniscpr.res.in. A gel density of 1.05 g/cm³ has been identified as optimal for producing good results, as lower densities result in a soft medium, and higher densities can impede diffusion niscpr.res.in.

Gel Aging : Gel aging time is another critical parameter yok.gov.trderpharmachemica.comscholarsresearchlibrary.comscholarsresearchlibrary.comresearchgate.net. The gel is typically left for aging for two to three days after setting before the supernatant is poured scholarsresearchlibrary.com.

Concentration of Reactants : The concentration of both the inner reactant (tartaric acid in the gel) and the outer reactant (calcium source in the supernatant) influences crystal growth yok.gov.trderpharmachemica.comscholarsresearchlibrary.comscholarsresearchlibrary.comresearchgate.net. For instance, well-developed single crystals are obtained with a 1.0 M concentration of the feed solution derpharmachemica.comresearchgate.net. At lower supernatant concentrations (e.g., 0.2 M), fewer and smaller, poorly defined nucleations are observed scholarsresearchlibrary.com.

The table below summarizes some optimal gel growth conditions for this compound crystals:

ParameterOptimal Range/ValueReference
Gel pH4.2 to 4.4 (for well-developed crystals) derpharmachemica.comresearchgate.net
6.5 to 7.5 (for best results) niscpr.res.in
7 and 8 (for increased crystal dimensions) tandfonline.com
Supernatant Concentration1.0 M (feed solution) derpharmachemica.comresearchgate.net
0.5 M (calcium chloride for good quality crystals) niscpr.res.in
Gel Density1.05 g/cm³ niscpr.res.in
Gel Aging2-3 days scholarsresearchlibrary.com

The composition of the supernatant precursor solution significantly impacts the nucleation density and the size and morphology of the grown this compound crystals yok.gov.trresearchgate.net. While calcium chloride is a common choice for the supernatant derpharmachemica.comscholarsresearchlibrary.comniscpr.res.in, studies have demonstrated that using calcium formate mixed with formic acid can lead to better crystals with reduced nucleation density and improved crystal size ias.ac.inresearchgate.netresearchgate.net. This suggests that the presence of certain additives or different calcium sources can modify the crystallization environment, leading to more desirable crystal habits yok.gov.trresearchgate.net. For example, the use of calcium formate and formic acid resulted in crystals superior to those grown with calcium chloride-HCl researchgate.net.

Solution-Based Synthesis Protocols for this compound

Solution-based methods offer alternative pathways for synthesizing this compound, particularly for producing nanoparticles.

Wet chemical synthesis is a common approach for producing nanoparticles, involving simultaneous nucleation and growth researchgate.networldscientific.comworldscientific.comscribd.com. This compound nanoparticles have been successfully synthesized using a surfactant-mediated wet chemical method researchgate.networldscientific.comworldscientific.com. In one such protocol, an aqueous solution of tartaric acid is mixed with a surfactant (e.g., Triton X-100) and calcium chloride researchgate.networldscientific.com. Another variation involves mixing tartaric acid, sodium hydroxide, and Triton X-100, followed by the dropwise addition of calcium chloride solution worldscientific.com. The resulting precipitates are then filtered, washed with de-ionized water, and air-dried worldscientific.com.

Research findings indicate that this compound nanoparticles synthesized via this method exhibit an average crystallite size in the range of 22.8–23.9 nm, as determined by powder X-ray diffraction (XRD) using Scherrer's formula researchgate.networldscientific.comworldscientific.com. Transmission electron microscopy (TEM) confirms the particle size and morphology researchgate.networldscientific.com. These nanoparticles are typically stable up to 120°C and possess two associated water molecules, indicating a dihydrate form (CaC₄H₄O₆·2H₂O) researchgate.networldscientific.comworldscientific.com. Compared to bulk crystalline this compound, nanoparticles may exhibit slightly lower thermal stability, with decomposition into the oxide form occurring at around 750°C, slightly earlier than the 807°C observed for bulk samples worldscientific.com.

Table: Characteristics of this compound Nanoparticles (Wet Chemical Synthesis)

CharacteristicValue/ObservationReference
Synthesis MethodWet chemical, surfactant-mediated approach researchgate.networldscientific.comworldscientific.com
Average Crystallite Size22.8–23.9 nm (via Scherrer's formula from powder XRD) researchgate.networldscientific.comworldscientific.com
MorphologyConfirmed by TEM researchgate.networldscientific.com
Thermal StabilityStable up to 120°C researchgate.networldscientific.comworldscientific.com
Hydration StateDihydrate (two water molecules associated) researchgate.networldscientific.comworldscientific.com
Decomposition Temperature~750°C (into oxide form, slightly earlier than bulk) worldscientific.com

Crystallization Kinetics and Precipitation Mechanisms of Calcium Tartrate

Fundamental Principles of Calcium Tartrate Nucleation and Crystal Growth

The crystallization of this compound involves distinct stages: the formation and aggregation of soluble species into critical nuclei, followed by crystal growth.

The initial step in this compound precipitation is the formation of a soluble this compound species. These soluble species then aggregate, leading to the development of a critical nucleus, which is essential before the onset of precipitation and crystal growth nih.govulisboa.pt. Nucleation, the formation of these initial crystal germs, is the rate-limiting step in this compound precipitation, requiring a significant amount of energy enartis.comsauvignonblanc.com. Heterogeneous nucleation, which occurs in the presence of foreign nuclei or phases, requires lower supersaturation compared to homogeneous nucleation, as impurities can act as catalysts, reducing the energy barrier for nucleation and decreasing interfacial tension yok.gov.tr.

The growth of this compound crystals is influenced by several factors, including the concentration of reactants, pH, and the presence of impurities. Studies on crystal growth in gel media have shown that optimal conditions, such as specific gel density and pH, are crucial for obtaining well-defined crystals scholarsresearchlibrary.comscholarsresearchlibrary.comderpharmachemica.com. For instance, good quality crystals were observed at a tartaric acid concentration of 1M and a gel pH around 4.2 scholarsresearchlibrary.com.

Factors Governing this compound Precipitation Kinetics

Several intrinsic and extrinsic factors significantly influence the kinetics of this compound precipitation, often acting as inhibitors or promoters.

Solution pH plays a crucial role in this compound formation by regulating the dissociation equilibrium of tartaric acid. A higher pH generally leads to a greater percentage of tartrate ions (T²⁻) being present, thereby increasing the likelihood of this compound formation enartis.comsauvignonblanc.comsquarespace.comenartis.com. Even a small increase in pH, such as 0.1 units, can dramatically affect the speed and intensity of calcium precipitation sauvignonblanc.com. Winemaking processes that elevate pH, such as malolactic fermentation and blending, can exacerbate instability sauvignonblanc.compros.co.nz. The pH also influences the charge density of protective colloids, with higher charge density leading to better complexation of calcium ions and thus greater effectiveness in preventing CaT precipitation mdpi.com.

Various organic acids commonly found in solutions, particularly in wine, can significantly influence this compound precipitation.

Malic Acid: Malic acid is a potent inhibitor of this compound crystallization sauvignonblanc.comulisboa.ptpros.co.nzawri.com.au. It can reduce the velocity of CaT crystallization ulisboa.pt. Its inhibitory effect is attributed to its capacity to bind with calcium ions, thereby reducing the concentration of free calcium available for precipitation sauvignonblanc.comulisboa.pt.

Citric Acid: Citric acid has also demonstrated a significant inhibitory effect on this compound precipitation, often showing a stronger or comparable effect to malic acid in delaying induction time sauvignonblanc.comulisboa.pt. Like malic acid, it can bind with calcium ions ulisboa.pt.

Lactic Acid: Lactic acid is an inhibitor, but it is generally less effective than malic and citric acids ulisboa.ptoup.com. When malic acid is converted to lactic acid during malolactic fermentation, the wine becomes more vulnerable to this compound precipitation due to both the pH increase and the replacement of a more efficient inhibitor with a less efficient one sauvignonblanc.compros.co.nzawri.com.au.

Succinic Acid: Research indicates that succinic acid has little to no effect on the induction process for this compound precipitation ulisboa.ptoup.com.

Other organic acids, such as gluconic acid, have also been identified as efficient inhibitors, potentially by binding with calcium ions to form calcium gluconate or by hindering the aggregation of soluble CaT species ulisboa.pt.

The inhibitory strength of some organic acids has been observed in studies, as shown in the table below:

Organic AcidRelative Inhibitory Effect (on Induction Time)Reference
Malic AcidHigh sauvignonblanc.comulisboa.pt
Citric AcidHigh (comparable to or slightly less than malic) sauvignonblanc.comulisboa.pt
Lactic AcidModerate (less than malic/citric) ulisboa.ptoup.com
Succinic AcidNo significant effect ulisboa.ptoup.com
Gluconic AcidHigh (most effective among tested organic acids) ulisboa.pt

Endogenous macromolecules, particularly those found in wine, can significantly influence this compound stability by acting as protective colloids or inhibitors.

Rhamnogalacturonan-I (RG-I): RG-I has been identified as a highly effective inhibitor of this compound precipitation. Its inhibitory action is attributed to its ability to sequester calcium ions, possibly through an "egg-box" type mechanism researchgate.netulisboa.ptnih.gov. For instance, RG-I significantly increased the precipitation induction time compared to a standard model solution researchgate.netnih.gov.

Arabinogalactan Proteins (AGPs): AGPs are proteoglycans that can bind calcium ions in a pH-dependent manner, contributing to calcium signaling in plants nih.govresearchgate.net. However, in the context of this compound precipitation in wine, AGPs have shown a reduced or even negligible effect on the induction time of CaT ulisboa.ptresearchgate.net.

Mannoproteins (MPs): Mannoproteins, found in yeast cell walls, are known to inhibit the precipitation of tartrate salts, including this compound mdpi.comoenobrands.comresearchgate.netvintessential.com.au. They are thought to exert their effect by binding to crystal nucleation points, thereby preventing the formation and growth of crystals oenobrands.comresearchgate.netvintessential.com.au. While some studies suggest a limited effect on CaT specifically compared to potassium bitartrate (B1229483) winebusinessanalytics.com, they are generally recognized as protective colloids that can delay or arrest crystal outgrowth researchgate.netvintessential.com.au.

Wine Polyuronides: Polyuronic acids, such as polygalacturonic acid, are present in wine and can inhibit this compound precipitation awri.com.auacs.org. They can bind with calcium ions, reducing the amount available for complexation with tartrate nih.govacs.org. For example, polygalacturonic acid at 0.5 g/L significantly increased the induction period for CaT crystallization acs.org. Sparkling wines tend to have lower concentrations of inhibitory grape pectins, making them more vulnerable to calcium L-tartrate precipitation pros.co.nzawri.com.au.

The influence of these macromolecules on this compound precipitation induction time can be summarized as follows:

MacromoleculeEffect on this compound Induction TimeReference
Rhamnogalacturonan-IMost effective inhibitor (significant increase) researchgate.netnih.gov
Arabinogalactan ProteinsReduced or negligible effect ulisboa.ptresearchgate.net
MannoproteinsInhibitory (delay/arrest crystal outgrowth) oenobrands.comresearchgate.netvintessential.com.au
Wine PolyuronidesInhibitory (significant increase) awri.com.aunih.govacs.org

This compound precipitation is a complex process characterized by slow kinetics and often unpredictable timing, posing challenges in applications where its formation is undesirable. Unlike potassium bitartrate, the precipitation of this compound is only slightly affected by temperature drops. wikipedia.orgnih.govfishersci.comfishersci.fiwikipedia.orgciteab.com

The primary limiting factor in this compound crystal formation is the initial nucleation phase, which demands a considerable amount of energy to establish the crystallization germ. wikipedia.orgnih.govwikipedia.org The pH of the solution plays a crucial role in the formation of this compound, as it regulates the dissociation equilibrium of tartaric acid; a higher pH increases the percentage of tartrate ions (T²⁻) available, thereby enhancing the likelihood of this compound formation. wikipedia.orgnih.govfishersci.comwikipedia.orgciteab.comnih.gov

The mechanism of spontaneous this compound precipitation involves the aggregation of soluble this compound molecules to form a critical nucleus, which then precedes the onset of visible precipitation and crystal growth. nih.govguidetopharmacology.org Another proposed mechanism involves an ion exchange process, observed in contexts such as silica (B1680970) gel media. guidetopharmacology.org

The solubility of this compound in water at 20°C is approximately 0.525 g/L. nnlm.gov Other reported solubilities include 0.01 g/100 mL at 20°C wikipedia.org and 0.034 g/100g H₂O at 20°C. fishersci.ca The solubility product (Ksp) for the equilibrium CaC₄H₄O₆(s) ⇌ Ca²⁺(aq) + C₄H₄O₂⁻₆(aq) is reported as 7.7 × 10⁻⁷ mol²dm⁻⁶. mpg.de

The crystallization kinetics of this compound often exhibit an initial third-order process followed by a later third-order process. fishersci.com Factors such as malic acid and magnesium can naturally hinder the formation of this compound. wikipedia.org Various inhibitory compounds, including natural acids (e.g., malic acid, citric acid, gluconic acid), and macromolecules (e.g., rhamnogalacturonan-I, carboxymethyl cellulose (B213188) (CMC), potassium polyaspartate, alginic acid), can significantly influence precipitation. nih.govfishersci.comguidetopharmacology.orgnih.gov These inhibitors can slow or prevent nucleation by binding with free calcium or tartrate ions, thereby reducing supersaturation, or by attaching to soluble this compound aggregates and blocking critical nucleus formation. nih.govfishersci.comnih.gov Malic acid, in particular, is noted for its strong inhibitory effect on the crystallization process. nih.govguidetopharmacology.orgnih.gov Rhamnogalacturonan-I is effective due to its ability to sequester calcium ions. guidetopharmacology.org

This compound typically crystallizes in a tetrahydrated form and appears as colorless or white, bipyramidal or rhomboid crystals. nih.govnnlm.govnih.govamericanelements.com

Table 1: Key Properties of this compound

PropertyValueSource
Chemical FormulaC₄H₄CaO₆ (anhydrous basis) fishersci.be
Molecular Weight188.15 g/mol (anhydrous basis) wikipedia.orgfishersci.be
Physical DescriptionFine crystalline powder, white/off-white nnlm.govwikipedia.org
Melting Point270 °C (decomposes) nnlm.govfishersci.ca
Solubility in Water (20°C)0.525 g/L nnlm.gov
pH (5% slurry)6.0 - 9.0 wikipedia.org
Optical Rotation ([α]D/20)+7.0° to +7.4° (0.1% in 1N HCl) wikipedia.org

Table 2: Centesimal Composition of this compound

ComponentPercentage (%)Source
Tartaric acid57.7 nnlm.govamericanelements.com
Calcium15.4 nnlm.govamericanelements.com
Water27.9 nnlm.govamericanelements.com

Development and Validation of Ion Equilibria Models for this compound Systems

Predicting this compound precipitation is challenging due to the slow formation kinetics and the intricate interactions among various chemical components in solution. fishersci.fiwikipedia.orgciteab.commims.com To address this, comprehensive mathematical frameworks have been developed to predict this compound precipitation under diverse conditions. fishersci.fi

These models typically involve a system of equations that account for ion equilibria, electroneutrality, and conservation of mass. mims.com Numerical methods, such as Newton's Method, are employed to solve these complex systems. mims.com Activity coefficients, crucial for accurately representing ion behavior in non-ideal solutions, are calculated using methods like the mean spherical approximation. mims.com

The models consider major species present in the system, including water, ethanol, various organic acids (e.g., tartaric acid, malic acid), inorganic anions and cations, glucose, and fructose. mims.com Automatic pH adjustment features are often integrated to ensure the model accurately predicts measured pH values. mims.com Furthermore, precipitation rate equations can be incorporated using methods like Heun's method to simulate how solutions with low supersaturation can suddenly form crystals after extended periods. mims.com

Validation studies have shown that these models can predict significantly higher supersaturation ratios for solutions that ultimately form this compound crystals, even when individual factors like pH, calcium, or tartaric acid concentrations show no significant difference between precipitating and non-precipitating samples. mims.com While a full model is comprehensive, reduced models containing only key components like water, ethanol, calcium, tartrate, malate, and lactate (B86563) have also demonstrated the ability to predict higher supersaturation ratios for this compound-forming solutions, offering a more practical application for industry use. mims.com It is important to note that these models are most effectively used after major processing steps are complete, such as after cold stabilization and closer to bottling, rather than early in the process. mims.com

Application of Machine Learning Techniques for this compound Precipitation Forecasting

The inherent complexity and unpredictability of this compound precipitation have led to the exploration of advanced computational techniques, including machine learning (ML), for more accurate forecasting. The objective is to develop robust models capable of simulating probable precipitation scenarios based on the chemical components and their interactions. fishersci.fi

Machine learning techniques can be applied to identify complex relationships between various chemical parameters and the likelihood of this compound precipitation. These models are trained using extensive datasets that include thermodynamic and compositional properties, such as temperature, pH, and ion concentrations. fishersci.com The validation of these ML models involves testing against both real-world and simulated samples to refine their accuracy and reliability. fishersci.fi

While specific machine learning algorithms for this compound precipitation forecasting are an active area of research, similar approaches for predicting other types of scale formation, such as barium sulfate (B86663) and calcium carbonate, have successfully utilized algorithms like Decision Tree models, demonstrating their potential in predicting deposition probability. fishersci.com The development of such predictive tools aims to provide stakeholders with a comprehensive framework and guidelines to mitigate the risk of this compound precipitation. fishersci.fithegoodscentscompany.com A web-based predictor has been developed as part of these efforts to assist in assessing the risk of this compound precipitation in finished products. fishersci.fi

Structural Elucidation and Advanced Spectroscopic Characterization of Calcium Tartrate Crystals

X-Ray Diffraction Studies on Calcium Tartrate

Single-crystal X-ray diffraction (SC-XRD) studies have consistently identified this compound tetrahydrate (CaC₄H₄O₆·4H₂O) as crystallizing in the orthorhombic crystal system. The most commonly reported space group for this hydrate (B1144303) form is P2₁2₁2₁ ias.ac.inresearchgate.netasianpubs.orgchemrxiv.orgiucr.orgnih.gov. Variations in reported lattice parameters exist across different studies, which may be attributed to specific hydration states, tartrate isomerism (e.g., L-(+)-tartrate), or experimental growth conditions.

For instance, early studies by Evans (1935) reported unit cell parameters of a = 9.20 Å, b = 10.54 Å, and c = 9.62 Å researchgate.netchemrxiv.orgiucr.org. Ambady (1968) provided similar values: a = 9.24 Å, b = 10.63 Å, and c = 9.66 Å ias.ac.in. More recent investigations on calcium (2R,3R)-tartrate tetrahydrate have reported lattice parameters as a = 9.1587 Å, b = 9.5551 Å, and c = 10.5041 Å chemrxiv.orgiucr.orgnih.gov. Another study reported different parameters: a = 9.45900 Å, b = 6.46400 Å, c = 5.39600 Å derpharmachemica.com. The crystal structure typically comprises calcium polyhedra, tartrate molecules, and a network of hydrogen-bonded chains researchgate.net. The absolute configuration of this compound crystals can be unambiguously established using anomalous dispersion effects in diffraction patterns chemrxiv.orgiucr.orgnih.gov.

This compound can also exist in other hydrated forms, such as the hexahydrate (CaC₄H₄O₆·6H₂O), which has been characterized with an orthorhombic space group P2₁2₁2 and lattice parameters a = 7.7390 Å, b = 12.8030 Å, and c = 5.8290 Å researchgate.net.

Table 1: Representative Unit Cell Parameters and Space Groups for this compound Hydrates

Hydrate FormCrystal SystemSpace Groupa (Å)b (Å)c (Å)Reference
TetrahydrateOrthorhombicP2₁2₁2₁9.2010.549.62 researchgate.netchemrxiv.orgiucr.org
TetrahydrateOrthorhombicP2₁2₁2₁9.2410.639.66 ias.ac.in
Tetrahydrate (2R,3R)OrthorhombicP2₁2₁2₁9.15879.555110.5041 chemrxiv.orgiucr.orgnih.gov
Anhydrous/Other HydrateOrthorhombic-9.459006.464005.39600 derpharmachemica.com
HexahydrateOrthorhombicP2₁2₁27.739012.80305.8290 researchgate.net

Powder X-ray diffraction (PXRD) is extensively used for identifying the crystalline phase and assessing the purity of this compound samples journalajst.comtandfonline.com. The presence of sharp and strong peaks in the PXRD pattern is indicative of good crystallinity journalajst.comtandfonline.com. PXRD studies have consistently confirmed the orthorhombic structure of this compound crystals asianpubs.orgderpharmachemica.comjournalajst.comtandfonline.comresearchgate.net.

Furthermore, PXRD enables the analysis of crystallite size, particularly for nanostructured materials. For this compound nanoparticles, the average crystallite size has been calculated using Scherrer's formula, with reported values around 35.28 nm researchgate.net. The broadening of diffraction peaks in PXRD patterns is characteristic of nanostructured materials researchgate.netresearchgate.net. Shifts in peak positions can also provide information regarding homogeneous strain within the crystal lattice researchgate.netresearchgate.net.

This compound, particularly its common tetrahydrate form, predominantly crystallizes in the orthorhombic crystal system ias.ac.inresearchgate.netasianpubs.orgchemrxiv.orgiucr.orgnih.govderpharmachemica.comtandfonline.com. The P2₁2₁2₁ space group is a consistent finding for the tetrahydrate ias.ac.inresearchgate.netasianpubs.orgchemrxiv.orgiucr.orgnih.gov. However, this compound exhibits polymorphism and various hydration states, leading to different crystal systems and structures. For instance, triclinic polymorphs of racemic this compound have been reported chemrxiv.orgnih.gov. Beyond the tetrahydrate, anhydrous, trihydrate, and hexahydrate forms of this compound have been observed, each with distinct crystal structures, hydration levels, and consequently, varying connectivity and crystal packing arrangements chemrxiv.orgnih.govresearchgate.net. The hexahydrate, while also orthorhombic, adopts a different space group (P2₁2₁2) and exhibits unique lattice parameters compared to the tetrahydrate researchgate.net.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying functional groups and elucidating the molecular structure of this compound.

FTIR spectroscopy provides characteristic absorption bands that confirm the presence of key functional groups within this compound, including O-H, C-H, C=O, C-O, and Ca-O bonds ias.ac.inasianpubs.orgresearchgate.netresearchgate.netallresearchjournal.comijirset.com. The FTIR spectrum of a chemical compound serves as a unique fingerprint, reflecting its geometry, bond strengths, and atomic masses, thus aiding in its identification allresearchjournal.com.

A broad, multi-component band typically observed in the wavenumber range of 3000-3700 cm⁻¹ is attributed to the overlapping stretching modes of water molecules (H₂O) and hydroxyl (O-H) groups researchgate.netresearchgate.net. The carbonyl (C=O) stretching vibrations are typically observed around 1588 cm⁻¹ (asymmetric stretch) and 1385 cm⁻¹ (symmetric stretch) ias.ac.inresearchgate.netresearchgate.netijirset.com. C-H stretching vibrations are generally found in the 2990-2850 cm⁻¹ range researchgate.net. C-O stretching vibrations contribute to peaks around 1061 cm⁻¹ and 1011 cm⁻¹ ias.ac.in, or within the 1386.9-1281.1 cm⁻¹ range ijirset.com. Absorptions related to calcium-oxygen (Ca-O) stretching vibrations are typically observed between 964 cm⁻¹ and 534 cm⁻¹ ias.ac.in, or below 817.8 cm⁻¹ ijirset.com. The presence of water molecules of crystallization is often detected, with a strong H₂O bending band at 1647 cm⁻¹ being characteristic for the hexahydrate form, which may be absent in the tetrahydrate researchgate.netresearchgate.netallresearchjournal.comijirset.com.

Table 2: Characteristic FTIR Absorption Bands and Assignments for this compound

Wavenumber Range (cm⁻¹)AssignmentReference
3000-3700O-H stretching (H₂O, hydroxyl) researchgate.netresearchgate.net
2990-2850C-H stretching researchgate.net
~1588C=O asymmetric stretch ias.ac.inresearchgate.netresearchgate.netijirset.com
~1385C=O symmetric stretch ias.ac.inresearchgate.net
1386.9-1281.1C-O stretching ijirset.com
1061, 1011C-O stretching ias.ac.in
964-534Ca-O stretching ias.ac.in
< 817.8Ca-O stretching ijirset.com
~1647H₂O bending (hexahydrate) researchgate.netresearchgate.netallresearchjournal.comijirset.com

Electron Microscopy and Morphological Analysis of this compound

Electron microscopy, particularly Scanning Electron Microscopy (SEM), is a valuable technique for visualizing the surface morphology, habit, and growth features of this compound crystals journalajst.comtandfonline.comscispace.comscholarsresearchlibrary.comyok.gov.trjournalajst.comscholarsresearchlibrary.com. The morphology of this compound crystals can vary significantly depending on the specific growth conditions, such as gel density, pH of the growth medium, and reactant concentrations derpharmachemica.comscholarsresearchlibrary.comyok.gov.trscholarsresearchlibrary.com.

Reported morphologies include whitish, semi-transparent, and diamond-shaped crystals derpharmachemica.com, as well as prismatic, semi-transparent, or generally whitish forms scholarsresearchlibrary.com. SEM images have revealed plate-like structures, sometimes with embedded crystal lattices or regular honeycomb-like arrangements journalajst.comscholarsresearchlibrary.comscholarsresearchlibrary.com. Under certain growth conditions, small voids may be observed at the grain boundaries scholarsresearchlibrary.com. Needle-shaped crystals have also been reported scholarsresearchlibrary.com. For this compound nanoparticles, a nearly spherical morphology has been observed researchgate.net. SEM images often show distinct thick and thin layers, indicating the layered growth of the crystals journalajst.comscholarsresearchlibrary.com. Crystal sizes can vary, with some reaching up to 5 x 4 x 3 mm derpharmachemica.com.

Optical and Dielectric Property Investigations of this compound

Linear Optical Studies including UV-Visible-NIR Absorption Spectroscopy

This compound crystals exhibit notable linear optical properties, particularly in their absorption and transmission characteristics across the electromagnetic spectrum. Studies have shown that these crystals possess sufficient transmission in the entire visible and infrared (IR) regions, demonstrating wide transparency from approximately 200 nm to 1400 nm or 1500 nm. scholarsresearchlibrary.comias.ac.incapes.gov.br The absorption coefficient is observed to be high at lower wavelengths. scholarsresearchlibrary.com

The optical band gap, a crucial parameter indicating the energy required to excite an electron from the valence band to the conduction band, has been determined for this compound crystals through UV-Vis-NIR absorption spectroscopy. Different reported values for the optical band gap highlight variations potentially influenced by growth conditions or specific crystal forms. For instance, this compound crystals have been reported with a band gap energy of 4.59 eV, corresponding to an absorption edge around 270 nm. scholarsresearchlibrary.com Another study indicated an energy band gap of 5.48 eV, with an absorption peak situated at 244 nm for pure this compound (CaTT) crystals dispersed in distilled water. tandfonline.com Furthermore, crystals grown in the absence of a magnetic field (CaTr) showed a band gap of 6.3427 eV, while those grown in the presence of a magnetic field (CaTrmf) exhibited a slightly higher band gap of 6.375 eV. researchpublish.com The lower cutoff wavelength has been observed around 240 nm. scholarsresearchlibrary.com

The refractive index, another fundamental linear optical property, has also been investigated. For this compound crystals, refractive index values of 1.856 for CaTr and 1.853 for CaTrmf have been reported. researchpublish.com In the case of strontium-doped this compound, no dispersion of birefringence was observed within the wavelength range of 200 nm to 1500 nm, indicating stable optical behavior in this spectral window. ias.ac.incapes.gov.br

Table 1: Reported Optical Band Gap Energies of this compound Crystals

Crystal Type / ConditionAbsorption Edge (nm) / Peak (nm)Band Gap Energy (eV)Reference
This compound270 nm (absorption edge)4.59 scholarsresearchlibrary.com
Pure CaTT244 nm (absorption peak)5.48 tandfonline.com
CaTr (no magnetic field)195.5 nm (lower cutoff frequency)6.3427 researchpublish.com
CaTrmf (with magnetic field)194.5 nm (lower cutoff frequency)6.375 researchpublish.com

Nonlinear Optical (NLO) Characterization of this compound (e.g., Z-scan, Optical Limiting)

This compound crystals are recognized as promising candidates for nonlinear optical (NLO) applications due to their favorable nonlinear optical parameters. tandfonline.comtandfonline.comyok.gov.tr The NLO properties are crucial for devices in fields such as optical computing, optical data storage, telecommunication, and optical switching. derpharmachemica.comrasayanjournal.co.in

Second Harmonic Generation (SHG) Second Harmonic Generation (SHG) experiments have confirmed the noncentrosymmetric nature of this compound tetrahydrate (L-CTT) prepared from pure L-tartaric acid, which belongs to the point group mm2. researchgate.nettandfonline.comcapes.gov.br This noncentrosymmetric structure is a prerequisite for exhibiting second-order nonlinear optical effects like SHG. All the nonlinear optical d-coefficients for L-CTT have been determined. researchgate.nettandfonline.comcapes.gov.br For strontium-doped this compound (CST), the SHG intensity was found to be 0.1 times that of quartz. ias.ac.in In contrast, barium-doped this compound (CBT) crystals exhibited an SHG efficiency that is two times greater than that of quartz. researchgate.net Non-critical type I phase matching for optical frequency doubling can be achieved in L-CTT at room temperature for a fundamental wavelength of 816 nm. tandfonline.com

Z-scan and Optical Limiting Open aperture Z-scan techniques have been extensively employed to characterize the nonlinear absorption properties of this compound crystals. tandfonline.comtandfonline.comresearchgate.netresearchgate.netresearchgate.netdoaj.org These studies have revealed both saturable absorption (SA) and reverse saturable absorption (RSA) behaviors depending on the input laser fluences. tandfonline.comtandfonline.comresearchgate.netresearchgate.netresearchgate.netdoaj.org Saturable absorption occurs at lower intensities, where the absorption coefficient decreases, and transmittance increases with increasing laser intensity, making it suitable for applications like optical switching or passive Q-switching. researchgate.net As the laser intensity increases, a transformation from SA to RSA can occur, indicating that another nonlinear process, such as two-photon absorption (TPA), becomes dominant. researchgate.net The presence of reverse saturable absorption characteristics makes this compound crystals suitable for optical limiting applications, which are vital for protecting light-sensitive sensors and eyes from high-intensity laser radiation. tandfonline.comtandfonline.comresearchgate.netresearchgate.netresearchgate.netdoaj.org Notably, the optical limiting response of pure CaTT crystals has been reported to be superior to that of CaTT-electric crystals. tandfonline.comresearchgate.net

Research findings have provided specific values for nonlinear optical parameters, including the nonlinear absorption coefficient (β), saturation intensity (I_sat), and optical limiting threshold (OLT) for different this compound crystal types.

Table 2: Nonlinear Optical Parameters of this compound Crystals

Sample TypeNonlinear Absorption Coefficient (β) (cm/GW)Saturation Intensity (I_sat) (GW/cm²)Optical Limiting Threshold (MW/cm²)Reference
Pure CaTT-42.9 (at 87 MW/cm²)0.019 (at 87 MW/cm²)103 researchgate.net
57 (at 125 MW/cm²)- researchgate.net
-15 (at 251 MW/cm²)0.055 (at 251 MW/cm²) researchgate.net
CaTT-electric-68 (at 87 MW/cm²)0.014 (at 87 MW/cm²)116 researchgate.net
83 (at 125 MW/cm²)- researchgate.net
-14 (at 251 MW/cm²)0.069 (at 251 MW/cm²) researchgate.net
CaTT-magnetic-33 (at 87 MW/cm²)0.016 (at 87 MW/cm²)- researchgate.net
-19 (at 125 MW/cm²)0.028 (at 125 MW/cm²) researchgate.net
-11 (at 251 MW/cm²)0.049 (at 251 MW/cm²) researchgate.net

Assessment of Ferroelectric and Piezoelectric Characteristics in this compound Crystals

This compound crystals are well-known for their ferroelectric properties. tandfonline.comscholarsresearchlibrary.comyok.gov.trresearchgate.netcapes.gov.brresearchgate.nettandfonline.com Ferroelectricity in these crystals has been explicitly established through hysteresis loop measurements. capes.gov.brresearchgate.net A key characteristic of ferroelectric materials is the Curie temperature, at which the spontaneous polarization disappears. For this compound, the hysteresis loop transforms into a narrow ellipse at 123°C, identifying this as the Curie temperature. capes.gov.brresearchgate.net

Dielectric measurements provide further insights into the ferroelectric behavior. At room temperature (approximately 30°C), the dielectric constant (K) of this compound crystals is reported to be 14.3 at 10^2 Hz. capes.gov.brresearchgate.net This value increases abruptly to 93 at 123°C. capes.gov.brresearchgate.net Beyond this Curie temperature, the dielectric constant follows the Curie-Weiss law, which is typical for ferroelectric materials in their paraelectric phase. capes.gov.brresearchgate.net Further studies on dielectric constant, dielectric loss (tan δ), and conductivity (σ) as functions of temperature and frequency have shown strong dependencies. At low frequencies (10^2–7×10^2 Hz), the dielectric constant sharply increases with temperature, reaching a maximum value of 100.07 at 75°C, after which it abruptly falls. researchgate.net

Structurally, this compound tetrahydrate (CaC₄H₄O₆·4H₂O) is generally reported to have an orthorhombic structure with space group P2₁2₁2₁. tandfonline.com However, for crystals prepared from pure L-tartaric acid, second harmonic generation experiments indicate a noncentrosymmetric point group mm2. researchgate.nettandfonline.comcapes.gov.brtandfonline.com This noncentrosymmetric structure is crucial as it underpins the existence of polar properties, including pyroelectricity, piezoelectricity, and linear electrooptic effects. tandfonline.com It is worth noting that some dielectric constant measurements have indicated no evidence of a phase transition between 250 K and 495 K (approximately -23°C to 222°C), presenting a point of variation in reported observations regarding phase transitions. researchgate.net

Regarding piezoelectric characteristics, tartrate single crystals, in general, are known to exhibit piezoelectric properties. scholarsresearchlibrary.com The confirmed noncentrosymmetric point group mm2 for L-CTT directly supports its potential for piezoelectric applications, where mechanical stress can generate an electric charge, and vice versa. tandfonline.com

Advanced Applications and Interdisciplinary Research Leveraging Calcium Tartrate

Calcium Tartrate in Biological Systems and Biomineralization Research

Investigating the Formation Mechanisms of this compound in Pathological Biomineralizations (e.g., Renal Calculi)

The formation of this compound in biological systems, particularly in pathological biomineralizations such as renal calculi (kidney stones), is an area of ongoing investigation. While calcium oxalate (B1200264) is the most prevalent component of human kidney stones, this compound tetrahydrate has been identified as a constituent in rare human urinary stones, including a reported case of a kidney stone in a Caucasian male and bladder stones, primarily described in rat models with tartrate-rich diets. nih.govawri.com.auresearchgate.net

Research indicates that the insolubility of D,L-calcium tartrate can contribute to the formation of vesical calculi in animal models. For instance, D,L-choline tartrate has been shown to induce vesical calculi in mice. researchgate.net The broader mechanism of calculi formation often involves the deposition of inorganic mineral ions from highly supersaturated solutions within a pre-existing organic matrix. rsc.org The crystallization of tartaric acid, influenced by calcium ions, can lead to the formation of this compound crystals, especially in non-enantiopure (racemic) samples. pnas.org This suggests that the stereochemistry of tartaric acid ingested could play a role in its pathological crystallization. Studies on biomineralization in gel media, including the synthesis of this compound in hydrogels, are crucial for elucidating these complex formation mechanisms and may guide the design of new functional materials or therapeutic strategies. researchgate.net

Characterization of Dietary Factor Influences on this compound Biomineralization

However, studies in animal models have indicated that a diet with a "significant tartrate content" can lead to the formation of this compound stones in rats. researchgate.net Notably, the racemic D,L-tartaric acid mixture is suspected of contributing to kidney stone formation and is not generally recognized as safe, in contrast to the naturally occurring L-(+)-tartaric acid. nih.govenartis.com This distinction highlights that the specific isomeric form of tartaric acid consumed could be a critical dietary factor influencing this compound biomineralization. Further research is needed to fully characterize the precise dietary influences on this compound formation in humans.

Environmental Sustainability and Industrial Chemical Processes Involving this compound

This compound is a key intermediate and product in several industrial processes, particularly those focused on resource recovery and sustainable practices, especially within the agro-industrial sector.

Life Cycle Assessment (LCA) of this compound Production from Waste Streams

The production of this compound from agro-industrial waste streams, notably from winemaking by-products, is a significant area for promoting environmental sustainability. This compound is primarily obtained from wine lees, grape marcs, and tartar deposits from wine tanks. grapsud.comingredientsnetwork.com This recovery process is integral to the circular economy and serves as a crucial source for the production of natural tartaric acid. grapsud.comingredientsnetwork.com

Life Cycle Assessment (LCA) studies have been conducted to evaluate the environmental impacts of biorefineries that process winery waste streams to produce various co-products, including this compound. researchgate.netnih.govresearchgate.net These assessments aim to foster sustainable bioeconomy models by valorizing waste materials. For instance, the valorization of wine lees and grape marc for alcohol and this compound production contributes to the wine sector's sustainability. researchgate.net The integration of this compound production within a biorefinery framework, alongside other valuable co-products like bio-based succinic acid, can lead to novel and sustainable business models with enhanced waste management practices. researchgate.net

Detailed research findings indicate the potential for this compound recovery from these by-products. For example, studies have quantified the potential production of this compound from wine lees and grape pomace:

Waste StreamPotential this compound Production ( kg/ton of waste)
Wine Lees100-150 researchgate.net
Grape Pomace50-75 researchgate.net

This data underscores the significant resource recovery potential from these waste streams.

Application of this compound in Cement Hydration Inhibition Studies

This compound plays a critical role in the inhibition of cement hydration, primarily through the action of tartaric acid as a cement retarder. The formation of this compound is identified as a crucial step in this inhibition process. researchgate.netresearchgate.net Tartaric acid has been found to be particularly effective in retarding the hydration of tricalcium aluminate (C3A) and the formation of ettringite, key components in cement setting. researchgate.net

The mechanism involves a dissolution-precipitation process for C3A. Tartaric acid adsorbs onto the C3A surface, leading to the release of calcium and aluminum ions into the solution. Subsequently, calcium ions react with tartaric acid on the C3A surface to form a layer of this compound. researchgate.netresearchgate.net In conditions where there is an excess of calcium, the formation of this this compound overlayer can occur without the prior dissolution of the mineral. researchgate.netcapes.gov.br It is notable that despite the theoretical possibility of aluminum tartrate formation, this compound is the sole complex identified in both C3S (tricalcium silicate) and C3A pastes during these inhibition studies. researchgate.net Furthermore, tartrates, such as sodium-potassium tartrate, can also impede the hydration of calcium-sulpho-aluminate (CSA) type cements through mechanisms involving calcium complexation or surface adsorption. zenodo.org

Strategies for Sustainable Resource Recovery from Agro-Industrial By-products

Sustainable resource recovery from agro-industrial by-products is a vital aspect of modern industrial ecology, and this compound is a prime example of a valuable compound recovered through such strategies. The primary source for this compound recovery is winemaking by-products, including wine lees, grape marcs, and tartar from tanks. grapsud.comingredientsnetwork.comresearchgate.net This recovery initiative is a direct contributor to the circular economy, providing a sustainable supply for the natural tartaric acid industry. grapsud.comingredientsnetwork.com

The process typically involves the extraction and transformation of potassium bitartrate (B1229483) present in these by-products. grapsud.com To optimize the recovery of this compound, the controlled addition of calcium salts, such as calcium carbonate or calcium chloride, during the precipitation phase from lees and eluates, is a key strategy. researchgate.net Following its precipitation, this compound is then converted into tartaric acid, often through the addition of a stronger acid like sulfuric acid. researchgate.netniscpr.res.in The recovery of calcium-based products from these waste streams not only mitigates environmental pollution but also establishes an alternative, cost-effective, and environmentally friendly source for valuable chemicals. mdpi.com The substantial quantities of this compound recoverable from winemaking waste streams underscore its importance in sustainable resource management. researchgate.net

Analytical Methodologies for Calcium Tartrate Research and Quality Control

Spectrophotometric Techniques for Calcium Tartrate Components

Spectrophotometry offers rapid and sensitive methods for quantifying the components of this compound. These techniques are based on the principle that chemical species absorb light at specific wavelengths, and the amount of light absorbed is proportional to the concentration of the species in solution.

Colorimetric assays are a subset of spectrophotometric methods that involve the reaction of the analyte (in this case, calcium ions) with a reagent to produce a colored complex. The intensity of the color, measured as absorbance at a specific wavelength, is directly related to the calcium concentration. nih.govoiv.int

One of the most widely used methods is the o-cresolphthalein complexone (O-CPC) method. bri.co.nz In an alkaline medium (pH ~10.5-11.0), calcium ions react with O-CPC to form a distinct violet-colored complex. pdx.eduoup.com The absorbance of this complex is measured at its maximum wavelength (λmax), typically between 570 and 578 nm, to determine the calcium concentration. bri.co.nzoup.com To prevent interference from magnesium ions, which can also form a complex with O-CPC, a chelating agent such as 8-hydroxyquinoline (B1678124) is often included in the reagent mixture to preferentially bind with magnesium. bri.co.nz

Other chromogenic indicators have also been developed for the colorimetric determination of calcium. These reagents form colored complexes with Ca²⁺, and their respective absorbance maxima are used for quantification. The choice of method can depend on the sample matrix, required sensitivity, and potential interfering substances.

Table 1: Comparison of Colorimetric Reagents for Calcium Ion Quantification

Reagent NamePrincipleWavelength (λmax)Notes
o-Cresolphthalein Complexone (O-CPC) Forms a violet complex with Ca²⁺ in alkaline conditions. pdx.eduoup.com570-578 nm oup.comWidely used; requires masking agents for magnesium interference. bri.co.nz
Arsenazo III Forms a highly colored 1:1 blue or purple complex with Ca²⁺. nih.gov~650 nm nih.govOffers high sensitivity for measuring calcium in biological samples.
Methyl Thymol Blue (MTB) Binds with calcium ions in an alkaline solution to form a blue complex.~610 nmUsed for determining calcium content in various sample types.
Pontachrome Violet SW A Ca²⁺-sensitive dye that changes its absorption spectrum upon forming a complex with calcium. researchgate.net575 nm researchgate.netEffective for measuring free Ca²⁺ concentration in aqueous solutions at a pH of 9.5-11. researchgate.net

Chromatographic Separation and Detection for this compound Analysis

Chromatography is a powerful analytical technique used to separate, identify, and quantify the components of a mixture. For this compound analysis, it is particularly valuable for determining the concentration of tartaric acid and other related organic acids that may be present in the sample matrix.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for the analysis of organic acids, including tartaric acid. researchgate.net The technique separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure.

For tartaric acid and other highly polar organic acids, Reversed-Phase HPLC (RP-HPLC) is frequently employed. fptt.ruawri.com.au In this mode, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970), is used with a polar mobile phase. fptt.ru To ensure the organic acids are in their less polar, protonated form and can be retained by the column, the mobile phase is typically an acidified aqueous solution, often containing phosphoric acid or sulfuric acid to maintain a low pH (e.g., pH 2.1-2.5). oiv.intfptt.ru

Detection is commonly achieved using an ultraviolet (UV) detector set at a low wavelength, typically around 210 nm, where carboxyl groups exhibit absorbance. oiv.intoup.comfptt.ru Ion-exchange chromatography is another effective approach, which separates organic acids based on their ionic interactions with a charged stationary phase.

Table 2: Typical HPLC Conditions for Tartaric Acid Analysis

ParameterConditionRationale/Notes
Chromatography Mode Reversed-Phase (RP) fptt.ruawri.com.auSeparates based on hydrophobicity.
Stationary Phase (Column) C18 (e.g., LiChrosorb RP-18, Polaris C18-A) fptt.runemi.govProvides a nonpolar surface for interaction with protonated acids.
Mobile Phase Acidified aqueous solution (e.g., 5 mM H₃PO₄, pH 2.1) fptt.ruLow pH ensures acids are in their neutral, retainable form. enartis.com
Detection UV Spectrophotometry oup.com210 nm is a common wavelength for detecting the carboxyl group. oiv.intoup.com
Flow Rate 0.8 - 1.0 mL/min fptt.ruenartis.comTypical analytical flow rate for standard HPLC columns.

Atomic Absorption Spectrophotometry (AAS) for Calcium Concentration Determination

Atomic Absorption Spectrophotometry (AAS) is a highly sensitive and specific technique for determining the concentration of metallic elements, including calcium, down to parts per million (ppm) or even parts per billion (ppb) levels. researchgate.net The principle involves measuring the absorption of light by free atoms in the gaseous state.

In flame AAS, a solution containing the sample is aspirated into a flame (typically air-acetylene), which atomizes the sample, converting the calcium ions into free calcium atoms. oiv.intoiv.int A hollow-cathode lamp, which emits light at the characteristic wavelength for calcium (422.7 nm), is directed through the flame. oiv.intoiv.int The ground-state calcium atoms in the flame absorb this light, and the amount of absorption is proportional to the calcium concentration in the original sample.

A significant challenge in AAS analysis of calcium is chemical interference, particularly from anions like phosphate, sulfate (B86663), and silicate, which can form stable compounds with calcium in the flame, preventing its complete atomization. nemi.gov To overcome this, a releasing agent or spectral buffer, most commonly a solution of lanthanum chloride (LaCl₃), is added to both the samples and the standards. oiv.intnemi.govoiv.int Lanthanum preferentially binds with the interfering anions, allowing the calcium atoms to be freely atomized and accurately measured. nemi.gov

Table 3: Instrumental Parameters for Calcium Analysis by Flame AAS

ParameterSetting/ConditionPurpose
Light Source Calcium Hollow Cathode Lamp oiv.intoiv.intEmits the specific wavelength of light to be absorbed by calcium atoms.
Wavelength (λ) 422.7 nm oiv.intoiv.intThe primary resonance line for calcium, providing maximum sensitivity.
Flame Type Air-Acetylene oiv.intoiv.intProvides the necessary temperature to atomize the sample.
Interference Suppressant Lanthanum Chloride (LaCl₃) Solution oiv.intnemi.govoiv.intActs as a releasing agent to prevent chemical interferences from anions.
Slit Width 0.2 - 0.7 nm oiv.intresearchgate.netControls the spectral bandpass of the monochromator.

Development of Rapid Stability Test Protocols for this compound in Complex Matrices

Predicting the potential for this compound to precipitate from complex solutions, such as wine, is a critical quality control measure. Unlike potassium bitartrate (B1229483), the solubility of this compound is not significantly affected by temperature, rendering traditional cold stability tests ineffective. bri.co.nzawri.com.au This has necessitated the development of specific protocols that can rapidly assess the risk of instability.

Modern rapid stability tests are typically based on a seeding principle. A key protocol involves measuring the initial calcium concentration of the wine (Ca1). enartis.com A sample of the wine is then seeded with a known amount of micronized this compound (e.g., 0.4 g/100 mL), which acts as a crystallization nucleus. enartis.comenartis.com The sample is then held under specific conditions, for instance, at a low temperature (e.g., -4°C or 0°C) for a set period (e.g., 24 hours), to encourage precipitation. enartis.comenartis.com

After the incubation period, the sample is filtered to remove any newly formed crystals, and the final calcium concentration (Ca2) is measured. enartis.com The difference between the initial and final calcium concentrations (ΔCa = Ca1 - Ca2) indicates the amount of calcium that precipitated and thus quantifies the wine's instability. A larger ΔCa value signifies a higher risk of future spontaneous precipitation. enartis.com Some protocols also incorporate multifactorial statistical models that consider the synergistic effects of pH, initial tartaric acid concentration, and initial calcium concentration to provide a more comprehensive risk assessment. enartis.com

Microscopic Techniques for Morphological Identification of this compound Crystals

Microscopy is an indispensable tool for the definitive identification of crystalline precipitates. This compound crystals possess a distinct and recognizable morphology that allows them to be easily distinguished from other potential crystalline sediments in wine, such as potassium bitartrate. enartis.com

Under an optical microscope, this compound typically forms well-defined, colorless, and transparent crystals. fptt.ruresearchgate.net Their characteristic shape is often described as rhomboid, bipyramidal (diamond-shaped), or prismatic. awri.com.au In contrast, potassium bitartrate crystals are more commonly found as irregular plates or prisms. This morphological difference is a primary diagnostic feature. enartis.com

Scanning Electron Microscopy (SEM) can be used for more detailed morphological studies, providing high-resolution images of the crystal surfaces and habits. researchgate.net The consistent and uniform shape of this compound crystals, regardless of their size, is a key identifying feature, showing little variation even in the complex matrix of wine. fptt.ru This uniformity contrasts with potassium bitartrate, whose crystal shape can be more variable and influenced by co-precipitation with other wine components. fptt.ru

Future Research Directions and Emerging Avenues in Calcium Tartrate Science

Innovations in Calcium Tartrate Synthesis and Nanomaterial Development

Research is actively exploring novel methods for synthesizing this compound, particularly in the realm of nanomaterials. Studies have demonstrated the synthesis of this compound nanoparticles through wet chemical methods utilizing surfactant-mediated approaches. These nanoparticles exhibit a nanostructured nature, with average crystallite sizes in the range of 22.8–23.9 nm, and maintain stability up to 120°C grafiati.comresearchgate.net. Further innovations in synthesis include the growth of this compound crystals in silica (B1680970) gel, even employing natural extracts like tamarind, which offers a potentially bio-inspired and cost-effective approach researchgate.net.

Efforts are also directed towards controlling the crystallization conditions and incorporating various additives, such as amino acids, to precisely tailor the particle size and morphology of this compound crystals yok.gov.tr. The sol-gel technique has also been utilized for synthesizing this compound crystals, particularly for their application in optical devices researchgate.nettandfonline.com. The development of unique approaches for synthesizing uniform icosahedral nanoparticles suggests broader possibilities for advanced this compound nanomaterial forms innovations-report.com.

Advanced Computational and Theoretical Modeling of this compound Interactions

Advanced computational and theoretical modeling are crucial for elucidating the intricate interactions involving this compound. Such studies include the investigation of phase selection and energetics in chiral alkaline earth tartrates, encompassing their racemic and meso analogues, through combined synthetic, structural, computational, and calorimetric approaches nih.gov.

Recent research highlights the significant role of calcium in influencing molecular "handedness" (homochirality) during the formation of primitive polymers from tartaric acid. This process involves the selective removal of equal amounts of both left- and right-handed molecules through this compound crystal formation, and also by altering the polymerization chemistry of the remaining tartaric acid molecules eurekalert.orgsciencedaily.comscitechdaily.compnas.org. Computational modeling can further unravel these complex chiral selection mechanisms, particularly in the context of early life origins.

Furthermore, a comprehensive mathematical framework is being developed, utilizing cutting-edge machine-learning techniques, to predict this compound precipitation in wine under various conditions, offering a sophisticated tool for winemakers bri.co.nz. The interaction of tartrate ions with surfaces like hydroxyapatite (B223615) (a component of bone) is also being studied, with potentiometric and zeta potential measurements providing data that could be further illuminated by theoretical modeling to understand adsorption mechanisms mdpi.com.

Discovery and Engineering of Novel Functional Properties of this compound for Technological Applications

This compound crystals possess a range of interesting physical properties, including dielectric, ferroelectric, piezoelectric, and nonlinear optical characteristics, making them promising candidates for applications in optoelectronic devices and optical limiting technologies researchgate.nettandfonline.com. Research is ongoing to further explore and engineer these properties for enhanced performance.

Beyond its established uses as an emulsifier (E354), food preservative, and acidity regulator in various food and beverage products, including fizzy beverages, future research aims to discover and engineer novel or enhanced functionalities atamanchemicals.commdpi.com. In the wine industry, understanding and controlling this compound precipitation is a critical technological application, with ongoing studies investigating the influence of wine polymers on this process to improve wine stability researchgate.net.

Deepening the Understanding of this compound's Roles in Biological and Environmental Systems

A significant emerging area of research focuses on this compound's fundamental roles in biological and environmental systems. Recent studies propose a surprising role for this compound in the origins of life, specifically in influencing the emergence of molecular homochirality by selectively removing enantiomers of tartaric acid from solution eurekalert.orgsciencedaily.comscitechdaily.compnas.org. This suggests that this compound crystallization could have played a pivotal role in shaping the molecular structures essential for life.

This compound tetrahydrate crystals have also been identified as components of novel kidney stones in animals, indicating a pathological biological role that warrants further investigation yok.gov.tr. Its natural occurrence as a byproduct of the wine industry, derived from wine fermentation dregs, and its presence in foods like tamarind, underscore its involvement in natural biological processes and food systems atamanchemicals.com. Research also delves into the interaction of tartrate ions with hydroxyapatite, a key mineral in bones and teeth, and the formation of this compound complexes in aqueous solutions, highlighting its potential relevance in biological mineralization and environmental water chemistry mdpi.com.

Elucidation of Sustainable and Economically Viable Production and Application Pathways for this compound

The development of sustainable and economically viable production and application pathways for this compound is a growing area of focus. A significant avenue involves its production from wine lees, a major waste product of the wine industry, as part of a circular business model mdpi.comresearchgate.net. This approach not only provides a valuable product from waste but also contributes to the economic and environmental sustainability of the wine industry by reducing waste and optimizing resource utilization mdpi.comresearchgate.net.

In winemaking, sustainable strategies for achieving tartaric stability are being explored. Products like ENOCRISTAL Ca are designed to accelerate this compound crystal formation, promoting precipitation and reducing calcium concentration in wine without requiring energy-intensive chilling, thereby saving energy and decreasing costs for wineries enartis.com. Furthermore, the use of natural origins, such as algal polysaccharide technologies, which reduce this compound supersaturation by binding with Ca²⁺, represents an environmentally friendly approach to enhance tartaric acid stability in wine mdpi.com. The ability to obtain this compound as a byproduct of wine production, alongside direct synthesis methods, allows for control over crystallization conditions to achieve desired forms, which can significantly impact its economic viability and sustainability yok.gov.tr.

Q & A

Q. What are the key physicochemical properties of calcium tartrate relevant to experimental design?

this compound (C₄H₄CaO₆) is a hygroscopic white powder or colorless crystal with a tetrahydrate density of 1.817 g/cm³. Its solubility in water increases with temperature (0.037 g/100 mL at 0°C vs. 0.2 g/100 mL at 85°C), a critical factor in designing solubility-dependent experiments. The compound exists as chiral isomers (levorotatory (–) form in biological systems) and a meso-form, requiring chiral resolution techniques in studies involving stereochemistry .

Q. How is this compound synthesized and purified in laboratory settings?

A common method involves reacting potassium hydrogen tartrate with calcium hydroxide and calcium chloride, followed by filtration to isolate this compound. Subsequent decomposition with sulfuric acid yields tartaric acid and calcium sulfate, enabling purity assessment via gravimetric analysis. Industrial byproducts (e.g., wine fermentation dregs) can bypass initial synthesis steps .

Q. What analytical techniques are used to quantify this compound in complex matrices like wine?

The International Organisation of Vine and Wine (OIV) recommends a gravimetric method: this compound is precipitated at controlled pH, filtered, and weighed. Volumetric cross-validation ensures accuracy, particularly when meta-tartaric acid interference is hydrolyzed beforehand .

Q. How does pH influence this compound crystallization in wine?

Higher pH increases tartrate ion dissociation, accelerating this compound precipitation. A pH increase of 0.1 significantly enhances nucleation kinetics, necessitating tight pH control (e.g., during malolactic fermentation) to avoid post-bottling instability .

Advanced Research Questions

Q. What experimental variables govern this compound crystallization kinetics in model solutions and wines?

Key variables include:

  • Seed crystal concentration : Higher seed levels (4–30 g/L) accelerate growth rates .
  • Temperature : Growth constants vary 3x between 5°C and 20°C, but cooling has limited stabilization efficacy .
  • Ionic strength and alcohol content : Elevated ionic strength (≥140 mM/L) and ethanol (10–14% v/v) reduce solubility .
  • Organic acids : Citric acid (2 g/L) inhibits crystallization more effectively than malic or lactic acids .

Q. How can computational models predict this compound instability in wines?

Numerical models solve simultaneous equilibrium equations to estimate saturation levels, incorporating calcium, tartrate, pH, and ion pairing effects. Rate equations predict precipitation timelines, with validation via conductivity-freeze tests and seeding experiments. For example, simulations show tartaric acid concentration inversely correlates with crystallization risk .

Q. What methodological challenges arise in reconciling contradictory data on this compound stabilization?

Discrepancies in organic acid efficacy (e.g., citric vs. malic acid) may stem from matrix effects in wine composition. Rigorous controls include:

  • Zeta potential analysis : To assess stabilizer (e.g., alginic acid) charge interactions (target Zp ≤ -30 mV for dispersion stability) .
  • Calcium precipitation tests : Seeding with micronized this compound and measuring Δ[Ca²⁺] post-precipitation .

Q. How is this compound applied in material science, such as stone conservation?

As a limestone consolidant, this compound forms via capillary uptake of di-ammonium tartrate, reacting with calcite to create a protective layer. Efficacy is evaluated through dissolution rate comparisons (pH monitoring) and SEM-EDS for coating coherence .

Q. What advanced imaging techniques characterize this compound crystal morphology?

Scanning electron microscopy (SEM) reveals bipyramidal/rhomboid crystals (1–150 μm) with smooth faces. Energy-dispersive spectroscopy (EDS) differentiates this compound from co-deposits (e.g., phenolic compounds) in wine sediments .

Methodological Notes

  • Contradiction Management : Conflicting reports on stabilizer efficacy (e.g., citric vs. malic acid) require factorial experiments with controlled pH and calcium levels .
  • Data Gaps : Limited studies on non-wine matrices (e.g., biological systems) warrant expanded solubility profiling under varied ionic conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.